3-(Cyclohexylaminocarbonyl)-5-nitrophenylboronic acid
Overview
Description
3-(Cyclohexylaminocarbonyl)-5-nitrophenylboronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a nitro group and a cyclohexylaminocarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylaminocarbonyl)-5-nitrophenylboronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Aminocarbonylation: The cyclohexylamine is reacted with a carbonyl-containing intermediate to form the cyclohexylaminocarbonyl group.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylaminocarbonyl)-5-nitrophenylboronic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The boronic acid group can participate in Suzuki coupling reactions with aryl halides to form biaryl compounds.
Hydrolysis: The aminocarbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Aryl halides, palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., ethanol).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed
Reduction: Formation of 3-(Cyclohexylaminocarbonyl)-5-aminophenylboronic acid.
Substitution: Formation of biaryl compounds.
Hydrolysis: Formation of cyclohexylamine and carboxylic acid derivatives.
Scientific Research Applications
3-(Cyclohexylaminocarbonyl)-5-nitrophenylboronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki coupling reactions.
Biology: Potential use as a probe for studying biological processes involving boronic acids, such as enzyme inhibition.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and sensors, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Cyclohexylaminocarbonyl)-5-nitrophenylboronic acid involves its interaction with molecular targets through its boronic acid group. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in enzyme inhibition and as molecular recognition elements. The nitro and aminocarbonyl groups may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the nitro and aminocarbonyl groups, making it less versatile in certain applications.
3-Nitrophenylboronic acid: Similar structure but lacks the cyclohexylaminocarbonyl group, which may affect its binding properties and reactivity.
Cyclohexylaminocarbonylphenylboronic acid: Similar but without the nitro group, which may influence its chemical behavior and applications.
Uniqueness
3-(Cyclohexylaminocarbonyl)-5-nitrophenylboronic acid is unique due to the presence of both the nitro and cyclohexylaminocarbonyl groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for a broader range of chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
[3-(cyclohexylcarbamoyl)-5-nitrophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O5/c17-13(15-11-4-2-1-3-5-11)9-6-10(14(18)19)8-12(7-9)16(20)21/h6-8,11,18-19H,1-5H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXJHAUEXFJACW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2CCCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661229 | |
Record name | [3-(Cyclohexylcarbamoyl)-5-nitrophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871332-85-3 | |
Record name | B-[3-[(Cyclohexylamino)carbonyl]-5-nitrophenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871332-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(Cyclohexylcarbamoyl)-5-nitrophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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